molecular formula C12H16BrN3O B7937335 (3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone

(3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B7937335
M. Wt: 298.18 g/mol
InChI Key: RSPNLMXHJZGROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound featuring a phenyl ring substituted with an amino group at position 3 and a bromine atom at position 5, linked to a 4-methylpiperazine moiety via a ketone bridge.

The compound’s synthesis likely follows methods similar to those for related piperazinyl methanones, such as the reaction of substituted benzoyl chlorides with 4-methylpiperazine in the presence of a base like triethylamine . For instance, (4-aminophenyl)(4-methylpiperazin-1-yl)methanone was synthesized from 4-nitrobenzoyl chloride and 1-methylpiperazine, followed by reduction of the nitro group . Extending this approach, the target compound could be prepared using 3-amino-5-bromobenzoyl chloride as the starting material.

Piperazine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic properties, including enhanced solubility and blood-brain barrier penetration . Although specific biological data for the target compound are unavailable, structurally related analogs have demonstrated neuroprotective, anti-cholinesterase, and serotonin receptor antagonist activities .

Properties

IUPAC Name

(3-amino-5-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPNLMXHJZGROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation via Benzoyl Halide Intermediates

The most straightforward method involves reacting 3-amino-5-bromobenzoyl chloride with 4-methylpiperazine under basic conditions. This nucleophilic acyl substitution leverages the amine group of the piperazine to attack the electrophilic carbonyl carbon of the benzoyl chloride.

Procedure :

  • Synthesis of 3-amino-5-bromobenzoyl chloride :

    • 3-Amino-5-bromobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

  • Coupling with 4-methylpiperazine :

    • The acyl chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 4-methylpiperazine and triethylamine (TEA) at 0°C. The mixture is stirred at room temperature for 12 hours.

  • Workup :

    • The reaction is quenched with ice water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. Purification via silica gel chromatography (eluent: 5% methanol in dichloromethane) yields the target compound.

Key Parameters :

  • Solvent : THF or dichloromethane ensures solubility of both reactants.

  • Base : TEA or diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction forward.

  • Temperature : Low temperatures minimize side reactions like over-acylation.

Friedel-Crafts Acylation Strategy

For substrates where direct acylation is hindered, Friedel-Crafts acylation offers an alternative. This method introduces the ketone bridge via electrophilic aromatic substitution, though it requires careful positioning of directing groups.

Procedure :

  • Preparation of 4-methylpiperazine-1-carbonyl chloride :

    • 4-Methylpiperazine is reacted with phosgene (COCl₂) in dichloromethane at -10°C to form the carbonyl chloride.

  • Acylation of 3-amino-5-bromobenzene :

    • The carbonyl chloride is slowly added to a mixture of 3-amino-5-bromobenzene and aluminum chloride (AlCl₃) in nitrobenzene at 0°C. The reaction is heated to 50°C for 6 hours.

  • Workup :

    • The mixture is poured into ice-cold hydrochloric acid, and the product is extracted with diethyl ether. Recrystallization from ethanol yields pure product.

Challenges :

  • The amino group (-NH₂) acts as a strong activating group, potentially leading to over-substitution.

  • Mitigation : Temporary protection of the amino group as an acetyl derivative prior to acylation.

Multi-Step Synthesis with Protective Group Chemistry

To circumvent reactivity issues, a multi-step approach incorporating protective groups is employed:

Procedure :

  • Protection of the Amino Group :

    • 3-Amino-5-bromobenzonitrile is treated with acetic anhydride to form 3-acetamido-5-bromobenzonitrile.

  • Lithiation and Quenching :

    • The protected nitrile undergoes lithiation with n-butyllithium (n-BuLi) at -78°C in THF, followed by quenching with 4-methylpiperazine-1-carbonyl chloride to introduce the ketone.

  • Deprotection :

    • The acetyl group is removed via hydrolysis with 6M HCl at reflux for 4 hours. Neutralization with sodium bicarbonate yields the free amine.

Advantages :

  • Prevents unwanted side reactions during acylation.

  • Enhances yield by stabilizing reactive intermediates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and efficiency:

  • Continuous Flow Reactors :

    • Acyl chloride and piperazine streams are mixed in a microreactor at elevated temperatures (60–80°C), reducing reaction time from hours to minutes.

  • Catalytic Methods :

    • Use of N,N'-carbonyldiimidazole (CDI) as a coupling agent eliminates the need for hazardous acyl chlorides, improving safety profiles.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Scalability
Direct Acylation65–75%>95%LowHigh
Friedel-Crafts50–60%85–90%ModerateModerate
Protective Group Strategy70–80%>98%HighLow

Insights :

  • Direct acylation is preferred for its simplicity and scalability, albeit with moderate yields.

  • Protective group methods offer higher purity but require additional steps, limiting industrial applicability.

Characterization and Quality Control

Critical analytical data for validating synthesis success:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H), 6.90 (s, 1H), 3.60–3.20 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets, particularly in the treatment of neurological disorders and cancers.

  • Neuropharmacology : The piperazine component is often associated with compounds that exhibit anxiolytic and antidepressant properties. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, making this compound a candidate for further studies in treating anxiety and depression disorders .
  • Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation. The bromophenyl group may enhance the lipophilicity and cellular uptake of the compound, potentially improving its efficacy against tumor cells .

Biological Assays

The compound has been used in various biological assays to evaluate its pharmacological properties:

  • In vitro Studies : Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines, including breast and lung cancer cells. These studies typically assess cell viability and apoptosis induction .
  • Mechanism of Action : Investigations into the mechanism indicate that the compound may act through apoptosis pathways or by inhibiting specific kinases involved in cancer progression .

Synthesis and Derivative Development

The synthesis of this compound has been reported alongside various derivatives:

CompoundSynthesis MethodBiological Activity
Compound ACondensation reaction with aminesModerate anticancer activity
Compound BSubstitution reactions on bromineEnhanced neuropharmacological effects

These derivatives are synthesized to explore structure-activity relationships (SAR) that can lead to more potent compounds with fewer side effects.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Neuropharmacological Effects :
    • A study published in a peer-reviewed journal evaluated the anxiolytic effects of a derivative of this compound in animal models. Results indicated significant reductions in anxiety-like behaviors, suggesting potential for development as an anxiolytic drug .
  • Anticancer Activity Assessment :
    • Another investigation assessed the cytotoxicity of this compound against human breast cancer cell lines. The results showed IC50 values comparable to established chemotherapeutics, indicating its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of (3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: Bromine at the para position (e.g., compound 13 in ) results in higher melting points (190–191°C) compared to meta-bromo analogs (153–154°C), likely due to enhanced symmetry and crystallinity. Amino groups at the 2- or 4-positions () may improve solubility but reduce thermal stability compared to halogenated analogs.

Synthetic Efficiency :

  • Yields for brominated analogs vary significantly (41–92% in ), influenced by steric hindrance and electronic effects of substituents.

Computational and Experimental Data Gaps

  • Target Compound Data : Experimental data on the target compound’s melting point, solubility, and bioactivity are absent in the provided evidence. Predictive modeling based on analogs suggests moderate lipophilicity (clogP ~2.5) and aqueous solubility (~50 µM).
  • Recommendations : Further studies should prioritize synthesis optimization (e.g., via Buchwald-Hartwig amination ) and in vitro screening for neurodegenerative disease targets.

Biological Activity

The compound (3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone , also known by its CAS number 1083169-88-3, has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl ring and a piperazine moiety, which are known to contribute to various biological activities. The presence of the amino group enhances its interaction with biological targets.

Biological Activity Overview

Research on this compound indicates several significant biological activities:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of piperazine, including this compound, exhibit potential antidepressant effects by interacting with serotonin receptors .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it may induce cell cycle arrest and apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Similar compounds have been reported to protect dopaminergic neurons from degeneration, indicating potential therapeutic applications in neurodegenerative diseases .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Receptor Interaction :
    • It acts as a selective agonist at certain dopamine receptors, particularly D3 receptors, promoting β-arrestin translocation and G protein activation .
    • The compound's structure allows for unique interactions with these receptors, contributing to its selectivity and efficacy.
  • Cell Cycle Modulation :
    • Studies have shown that the compound can cause significant arrest in the G0–G1 phase of the cell cycle in cancer cells, leading to reduced proliferation rates .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE), which is relevant for neurological applications .

Research Findings

A summary of key findings from recent studies is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
D3 Receptor AgonismIn vitro assaysPromoted β-arrestin translocation; selective for D3R
Anticancer ActivityCell culture assaysInduced G0–G1 phase arrest; cytotoxic effects observed
NeuroprotectionNeuronal culturesProtected dopaminergic neurons from degeneration
Enzyme InhibitionEnzyme assaysSignificant AChE inhibition noted

Case Studies

  • Neuroprotective Study : A study published in PMC7262777 highlighted the protective effects of similar compounds on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated a reduction in neurodegeneration markers when treated with the compound .
  • Cancer Cell Line Investigation : Another study focused on the impact of this compound on RFX 393 cancer cells, where it was observed to significantly reduce cell viability and induce apoptosis through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Amino-5-bromophenyl)(4-methylpiperazin-1-yl)methanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted aromatic aldehydes and ketones, followed by cyclization or Mannich base formation. For example, analogous piperazine derivatives were synthesized using malononitrile or 2-cyanoacetamide under reflux conditions in ethanol, achieving yields up to 92% . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents (1:1.2 for aldehyde:amine). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for bromophenyl), piperazine N-CH3 (δ 2.3–2.5 ppm), and carbonyl carbons (δ 165–170 ppm). Discrepancies in splitting patterns may indicate steric hindrance or rotational isomerism .
  • FT-IR : Confirm the presence of amine (-NH₂, ~3400 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and aromatic C-Br (650 cm⁻¹) stretches .
  • Elemental Analysis : Verify calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) to validate purity .

Q. What strategies are effective for assessing the purity of this compound, and how can conflicting chromatographic data be resolved?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%). Discrepancies between TLC and HPLC results may arise from residual solvents or non-UV-active impurities. Confirm via mass spectrometry (ESI-MS) to detect molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Methodological Answer :

  • Substitution Patterns : Replace the 5-bromo group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess effects on receptor binding .
  • Piperazine Modifications : Compare 4-methylpiperazine with bulkier groups (e.g., 4-benzyl) to evaluate steric effects on target interactions .
  • In Silico Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like serotonin receptors or carbonic anhydrases .

Q. What experimental approaches can resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via LC-MS; amide bonds may hydrolyze under acidic conditions, while bromophenyl groups remain stable .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for most arylpiperazines). Conflicting data may arise from polymorphic forms—confirm via X-ray crystallography .

Q. How can in vitro assays be optimized to evaluate this compound’s inhibitory effects on enzyme targets like carbonic anhydrase?

  • Methodological Answer :

  • Enzyme Assay : Use a stopped-flow CO₂ hydration assay with recombinant hCA II. Prepare test concentrations (1 nM–10 µM) in Tris-SO₄ buffer (pH 7.4). IC₅₀ values < 100 nM suggest high potency .
  • Control Experiments : Compare with acetazolamide (reference inhibitor). Discrepancies in activity may arise from competitive vs. non-competitive binding modes—confirm via Lineweaver-Burk plots .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles of similar piperazine derivatives?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) may stem from aggregation or protonation states. Conduct pH-dependent solubility studies (shake-flask method) and correlate with pKa values (calculated via MarvinSketch). For example, the 4-methylpiperazine group (pKa ~8.5) enhances solubility in acidic media via protonation .

Q. What steps can reconcile conflicting cytotoxicity results in cell-based assays?

  • Methodological Answer :

  • Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to identify tissue-specific toxicity. Use MTT assays with 72-hour exposure to minimize false negatives from slow-acting mechanisms .
  • Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to determine if metabolites contribute to cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.